molecular formula C10H12N2O B13321321 2-(2-Amino-5-ethoxyphenyl)acetonitrile

2-(2-Amino-5-ethoxyphenyl)acetonitrile

Cat. No.: B13321321
M. Wt: 176.21 g/mol
InChI Key: XQNVPTFWHNFULM-UHFFFAOYSA-N
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Description

2-(2-Amino-5-ethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of acetonitrile and contains an amino group and an ethoxy group attached to a phenyl ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-ethoxyphenyl)acetonitrile typically involves the reaction of 2-amino-5-ethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-ethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-5-ethoxyphenyl)acetonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-ethoxyphenyl)acetonitrile is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-amino-5-ethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H12N2O/c1-2-13-9-3-4-10(12)8(7-9)5-6-11/h3-4,7H,2,5,12H2,1H3

InChI Key

XQNVPTFWHNFULM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)CC#N

Origin of Product

United States

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